![molecular formula C9H8O2 B14463994 Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde CAS No. 72602-64-3](/img/structure/B14463994.png)
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde is a bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is also known as norbornadiene dicarbaldehyde and has the molecular formula C9H8O2. Its structure consists of a bicyclo[2.2.1]heptane framework with two aldehyde groups attached at the 2 and 3 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde can be synthesized through various methods. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and acetylenedicarboxylic acid, followed by hydrolysis and oxidation to introduce the aldehyde groups . The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions often involve the use of solvents such as ethanol, THF, or dichloromethane, and may require specific temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids (from oxidation)
- Primary alcohols (from reduction)
- Various substituted derivatives (from nucleophilic substitution)
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde involves its ability to undergo various chemical transformations due to the presence of reactive aldehyde groups. These groups can interact with nucleophiles, oxidizing agents, and reducing agents, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: A related compound without the aldehyde groups, used as an intermediate in organic synthesis.
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid: The oxidized form of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde, used in the synthesis of various derivatives.
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic anhydride: Another related compound used in organic synthesis.
Uniqueness
This compound is unique due to the presence of two reactive aldehyde groups, which allow it to undergo a wide range of chemical reactions. This makes it a versatile compound in organic synthesis and valuable for various scientific research applications.
Eigenschaften
CAS-Nummer |
72602-64-3 |
|---|---|
Molekularformel |
C9H8O2 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C9H8O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,4-7H,3H2 |
InChI-Schlüssel |
RGKMJRDMXSNTGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C(=C2C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B14463916.png)
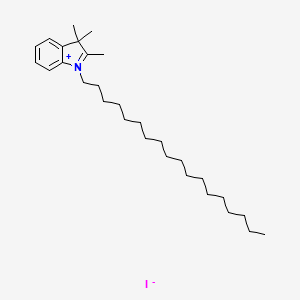

![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
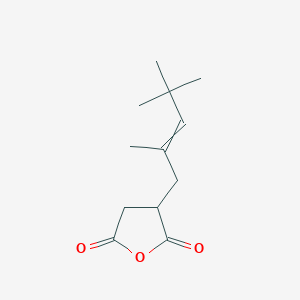
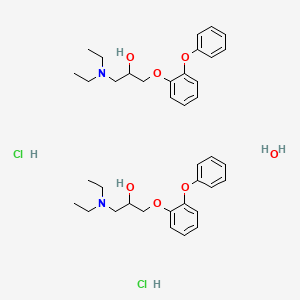
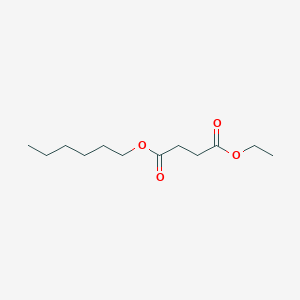
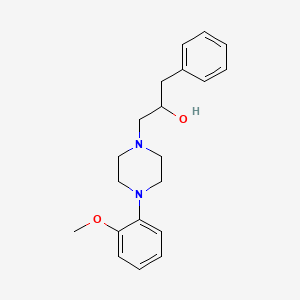
methanone](/img/structure/B14463961.png)

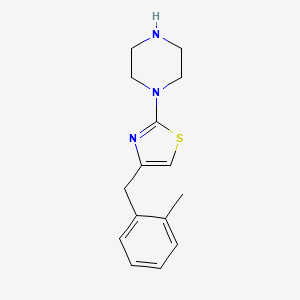
![(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one](/img/structure/B14463973.png)

